molecular formula C16H12ClNO2S B11356284 N-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide

N-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide

Cat. No.: B11356284
M. Wt: 317.8 g/mol
InChI Key: QILSAMWYNYABOF-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE is a complex organic compound characterized by the presence of a chlorophenyl group, a thiophenyl group, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the reaction of 2-chlorobenzoyl chloride with thiophene-2-carboxylic acid in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with furan-2-carboxamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-CHLOROPHENYL)-N-METHYL-2-FURANAMIDE
  • N-(2-CHLOROPHENYL)-N-(THIOPHEN-2-YL)METHYL-2-FURANAMIDE

Uniqueness

N-(2-CHLOROPHENYL)-N-[(THIOPHEN-2-YL)METHYL]FURAN-2-CARBOXAMIDE is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H12ClNO2S

Molecular Weight

317.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide

InChI

InChI=1S/C16H12ClNO2S/c17-13-6-1-2-7-14(13)18(11-12-5-4-10-21-12)16(19)15-8-3-9-20-15/h1-10H,11H2

InChI Key

QILSAMWYNYABOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N(CC2=CC=CS2)C(=O)C3=CC=CO3)Cl

Origin of Product

United States

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